Cas no 2648937-14-6 ((2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid)

(2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
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- (2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid
- 2648937-14-6
- EN300-1567404
- (2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid
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- インチ: 1S/C27H32N2O6/c1-16(34-2)24(26(31)32)29-25(30)17-8-7-9-18(14-17)28-27(33)35-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-6,10-13,16-18,23-24H,7-9,14-15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t16-,17?,18?,24+/m1/s1
- InChIKey: GYGFIDOPNDOXPC-RCSQJEHLSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCC(C(N[C@H](C(=O)O)[C@@H](C)OC)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 480.22603674g/mol
- どういたいしつりょう: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 114Ų
(2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1567404-5.0g |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1567404-1.0g |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1567404-0.1g |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1567404-0.5g |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1567404-0.05g |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1567404-10.0g |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1567404-50mg |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1567404-100mg |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1567404-1000mg |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1567404-500mg |
(2S,3R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-methoxybutanoic acid |
2648937-14-6 | 500mg |
$3233.0 | 2023-09-24 |
(2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid 関連文献
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(2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acidに関する追加情報
A Comprehensive Overview of (2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid (CAS No. 2648937-14-6)
The compound (2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid, identified by the CAS registry number 2648937-14-6, is a highly specialized molecule with significant implications in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and functional groups, which make it a valuable tool in drug discovery and development. The molecule's structure includes a cyclohexane ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, a formamide moiety, and a methoxybutanoic acid segment. These features contribute to its unique properties and potential applications.
The synthesis of this compound involves advanced methodologies in organic synthesis, particularly the use of Fmoc protection strategies. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an amino group on the cyclohexane ring, which suggests its potential role as a protected intermediate in peptide or protein engineering. Recent studies have highlighted the importance of such protecting groups in improving the efficiency and specificity of biochemical reactions.
One of the most intriguing aspects of this compound is its stereochemistry. The (2S,3R) configuration indicates a specific spatial arrangement of substituents around the chiral centers. Stereochemistry plays a crucial role in determining the biological activity of molecules, particularly in drug design. The presence of multiple stereogenic centers in this compound suggests that it may exhibit enantioselective properties, making it a promising candidate for asymmetric catalysis or as a chiral building block in organic synthesis.
The methoxybutanoic acid segment of the molecule adds another layer of functionality. Methoxy groups are known for their ability to modulate the pharmacokinetic properties of drugs, such as absorption, distribution, metabolism, and excretion (ADME). The butanoic acid moiety could also contribute to hydrogen bonding interactions, which are critical for molecular recognition and binding affinity in biological systems. Recent research has emphasized the importance of optimizing these properties to enhance drug efficacy and reduce off-target effects.
In terms of applications, this compound could serve as a lead molecule for developing novel therapeutic agents. Its structure suggests potential interactions with various biological targets, such as enzymes or receptors. For instance, the formamide group may act as a bioisostere for amides or ureas, which are common motifs in pharmaceuticals. Additionally, the cyclohexane ring provides structural rigidity, which can be advantageous for improving binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like this one with greater accuracy. By employing molecular docking studies and machine learning algorithms, scientists can identify potential binding sites and optimize molecular properties for specific therapeutic applications. Such approaches have been instrumental in accelerating drug discovery processes and reducing costs associated with experimental screening.
In conclusion, (2S,3R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid (CAS No. 2648937-14-6) represents a sophisticated molecule with diverse functional groups and stereochemical features that make it a valuable asset in modern chemical research. Its potential applications span across drug design, peptide synthesis, and asymmetric catalysis. As research continues to uncover new insights into its properties and interactions with biological systems, this compound is poised to play an increasingly important role in advancing medical science.
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